3-Pyridylthioharnstoff

Übersicht

Beschreibung

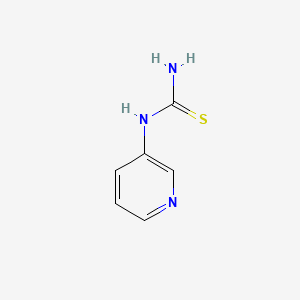

3-Pyridylthiourea is a biochemical used for proteomics research . It is also known by other names such as 1-3-pyridyl-2-thiourea, 1-pyridin-3-yl thiourea, pyridin-3-yl-thiourea, n-3-pyridyl thiourea, n-pyridin-3-ylthiourea, pyridin-3-yl thiourea, 1-pyridin-3-ylthiourea, amino 3-pyridylamino methane-1-thione .

Synthesis Analysis

Thiourea derivatives are synthesized by the reaction of various anilines with CS2 . A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives .Molecular Structure Analysis

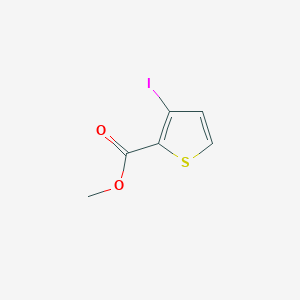

The molecular formula of 3-Pyridylthiourea is C6H7N3S . The molecular weight is 153.20 .Chemical Reactions Analysis

Thiourea-based catalysis involves the addition of HCN to imines in the presence of diketopiperazine derivative . Chiral thiourea derivative has been used for this reaction to afford the cyanohydrins .Physical And Chemical Properties Analysis

3-Pyridylthiourea has a melting point of 159 °C . Its density is predicted to be 1.382±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Pharmakologie

3-Pyridylthioharnstoff: hat sich im Bereich der Pharmakologie als vielversprechend erwiesen, insbesondere bei der Entwicklung neuer Therapeutika. Seine Derivate wurden aufgrund ihrer biologischen Aktivität für ihr Potenzial zur Behandlung verschiedener Krankheiten untersucht . Die Fähigkeit der Verbindung, mit verschiedenen biologischen Zielen zu interagieren, macht sie zu einem wertvollen Gerüst für das Drug Design.

Materialwissenschaft

In der Materialwissenschaft werden This compound-Derivate aufgrund ihrer Bindungseigenschaften eingesetzt, insbesondere bei der Bildung von Koordinationskomplexen mit Metallen. Diese Komplexe finden Anwendung bei der Herstellung neuer Materialien mit wünschenswerten elektrischen, magnetischen und optischen Eigenschaften .

Landwirtschaft

Der Agrarsektor profitiert von This compound durch seinen Einsatz bei der Entwicklung neuartiger Agrochemikalien. Seine Derivate können als Wachstumsförderer, Pestizide und Herbizide wirken und so zu nachhaltigen landwirtschaftlichen Praktiken beitragen .

Molekularerkennung

This compound: spielt eine bedeutende Rolle in molekularen Erkennungssystemen. Er wird verwendet, um Rezeptoren und Sensoren zu entwerfen, die bestimmte Moleküle oder Ionen erkennen können, was für diagnostische Tests und die Umweltüberwachung entscheidend ist .

Biologische Aktivitäten

Die Verbindung zeigt eine Reihe von biologischen Aktivitäten, darunter antimikrobielle, antimykotische und enzymhemmende Wirkungen. Dies macht sie zu einer Verbindung von Interesse für die Entwicklung neuer Behandlungen und das Verständnis biologischer Pfade .

Organokatalyse

Im Bereich der synthetischen Chemie wird This compound als Organokatalysator eingesetzt. Er erleichtert verschiedene chemische Reaktionen aufgrund seiner Fähigkeit, Übergangszustände und Zwischenprodukte zu stabilisieren, was zu einer effizienten Synthese komplexer organischer Moleküle führt .

Chemosensoren

Schließlich werden This compound-Derivate bei der Konstruktion von Chemosensoren verwendet. Diese Sensoren können das Vorhandensein bestimmter Ionen oder Moleküle erkennen, was sie zu nützlichen Werkzeugen in der Umweltüberwachung und medizinischen Diagnostik macht .

Safety and Hazards

Zukünftige Richtungen

Thiourea derivatives have received remarkable attention due to their variable topological aspects, binding modes, and broad spectrum promising pharmacological properties . They have emerged as attractive candidates in various fields such as ion sensors, corrosion inhibitors, molecular electronics, in metal extraction, and in pharmaceuticals . The medicinal chemistry of this organosulfur framework and the derived metal complexes has witnessed fantastic progress .

Wirkmechanismus

Target of Action

3-Pyridylthiourea is a chemical compound that has been studied for its ability to bind to certain targets. The primary targets of 3-Pyridylthiourea are anions . The binding selectivity of 3-Pyridylthiourea can be completely switched by protonation . When protonated, 3-pyridylthiourea binds strongly to chloride or bromide, but is deprotonated by acetate .

Mode of Action

The interaction of 3-Pyridylthiourea with its targets involves a process known as protonation . Protonation is the addition of a proton (H+) to an atom, molecule, or ion, making it a conjugate acid. In the case of 3-Pyridylthiourea, protonation changes the compound’s binding selectivity . This means that the compound’s interaction with its targets and the resulting changes are dependent on its protonation state .

Biochemical Pathways

The compound’s ability to switch its binding selectivity through protonation suggests that it may influence pathways involving the transport and balance of anions

Result of Action

The molecular and cellular effects of 3-Pyridylthiourea’s action are largely dependent on its binding to its targets. By binding to different anions depending on its protonation state, 3-Pyridylthiourea can potentially influence the balance of these anions within the cell . This could have various downstream effects, potentially influencing cellular processes that depend on these anions.

Action Environment

The action, efficacy, and stability of 3-Pyridylthiourea are likely to be influenced by various environmental factors. For instance, the pH of the environment could influence the protonation state of 3-Pyridylthiourea, thereby affecting its binding selectivity . Other factors, such as temperature and the presence of other molecules, could also potentially influence the action of 3-Pyridylthiourea.

Biochemische Analyse

Biochemical Properties

3-Pyridylthiourea plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. For instance, 3-Pyridylthiourea interacts with flavin-containing monooxygenase, an enzyme involved in the oxidation of sulfur-containing compounds . This interaction leads to the formation of S-oxide derivatives, which can further participate in various biochemical pathways.

Cellular Effects

The effects of 3-Pyridylthiourea on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 3-Pyridylthiourea can act as a radioprotective agent, reducing chromosome aberrations in meristem cells of pea roots . This compound also affects the expression of genes involved in stress responses, thereby enhancing the cell’s ability to withstand adverse conditions.

Molecular Mechanism

At the molecular level, 3-Pyridylthiourea exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the binding of 3-Pyridylthiourea to flavin-containing monooxygenase results in the oxidation of the sulfur moiety, producing S-oxide derivatives . These derivatives can then interact with other biomolecules, altering their function and activity. Additionally, 3-Pyridylthiourea can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of 3-Pyridylthiourea in laboratory settings are crucial for understanding its long-term effects on cellular function. Over time, 3-Pyridylthiourea can undergo degradation, leading to the formation of various metabolites. These metabolites may have different biochemical properties and can affect cellular processes differently. Studies have shown that the radioprotective effects of 3-Pyridylthiourea are dose-dependent and can vary with the degree of irradiation .

Dosage Effects in Animal Models

The effects of 3-Pyridylthiourea in animal models vary with different dosages. At low doses, it has been observed to provide protective effects against radiation-induced damage. At high doses, 3-Pyridylthiourea can exhibit toxic effects, leading to adverse outcomes. Animal studies have demonstrated that the compound’s efficacy and toxicity are dose-dependent, with a threshold beyond which toxic effects become prominent .

Metabolic Pathways

3-Pyridylthiourea is involved in several metabolic pathways, primarily through its interaction with enzymes such as flavin-containing monooxygenase. This enzyme catalyzes the oxidation of 3-Pyridylthiourea, leading to the formation of S-oxide derivatives These derivatives can further participate in various biochemical reactions, influencing metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of 3-Pyridylthiourea within cells and tissues are essential for its biochemical activity. The compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, 3-Pyridylthiourea can localize to various cellular compartments, influencing its activity and function. The distribution of 3-Pyridylthiourea within tissues can also affect its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of 3-Pyridylthiourea is critical for its biochemical activity. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, 3-Pyridylthiourea may localize to the nucleus, mitochondria, or other organelles, where it can exert its effects on cellular processes

Eigenschaften

IUPAC Name |

pyridin-3-ylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3S/c7-6(10)9-5-2-1-3-8-4-5/h1-4H,(H3,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFOJQUGXHMGMOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30184246 | |

| Record name | 3-Pyridylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30162-37-9 | |

| Record name | N-3-Pyridinylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30162-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridylthiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030162379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 30162-37-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201721 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-pyridylthiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.508 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PYRIDYLTHIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5X3ZXQ52C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the antimicrobial potential of 3-pyridylthiourea derivatives?

A1: Research suggests that 3-pyridylthiourea derivatives exhibit promising antimicrobial activity. A study investigating N-(4-trifluoromethylphenyl) thiourea derivatives found that the 3-pyridylthiourea derivative demonstrated notable efficacy against Enterococcus faecuim ATCC 25923 with a minimum inhibitory concentration (MIC) of 3.9 mg/mL. [] This activity was comparable to vancomycin, a clinically used antibiotic. Additionally, various N-(4-trifluoromethylphenyl) thiourea derivatives showed promising inhibition against Staphylococcus aureus ATCC 19436, highlighting their potential as antibacterial agents. [] Further research is necessary to elucidate the full spectrum of their antimicrobial activity and to explore their potential for clinical applications.

Q2: What is known about the structure of 3-pyridylthiourea derivatives and how is it confirmed?

A2: While the provided abstracts don't provide detailed structural information for all 3-pyridylthiourea derivatives, they highlight that researchers utilize various spectroscopic techniques to confirm the structures of these compounds. These techniques include Fourier-transform infrared spectroscopy (FT-IR), multinuclear nuclear magnetic resonance (NMR) spectroscopy encompassing ¹H, ¹³C, and ¹⁹F nuclei, and high-resolution mass spectrometry (HRMS). [] These methods provide complementary data on the functional groups, connectivity, and molecular weight of the synthesized compounds, ensuring accurate structural characterization.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1302238.png)

![Methyl 3-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B1302239.png)